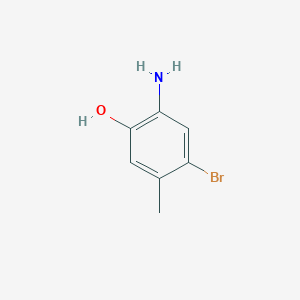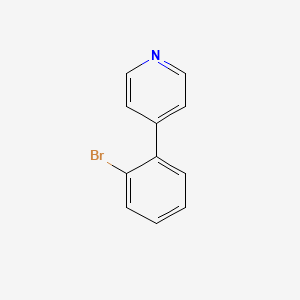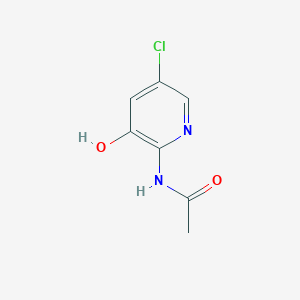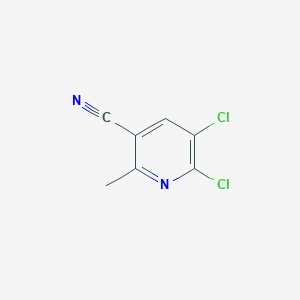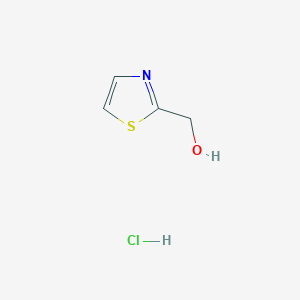
Chlorhydrate de thiazol-2-ylméthanol
Vue d'ensemble
Description
Thiazol-2-ylmethanol hydrochloride is a chemical compound with the molecular formula C4H6ClNOS and a molecular weight of 151.62 g/mol . It is also known by other synonyms such as 2-THIAZOLEMETHANOL, RARECHEM AL BD 0750, THIAZOL-2-YL-METHANOL, 2-HYDROXYMETHYLTHIAZOLE, 1,3-THIAZOL-2-YLMETHANOL, 2- (Hydroxylmethyl)thiazole, 2- (Hydroxymethyl)-1,3-thiazole .
Synthesis Analysis
The synthesis of thiazol-2-ylmethanol involves two steps . The first step involves the reaction of 2-bromothiazole with n-butyllithium cyclohexane solution and anhydrous ether to form thiazole-2-formaldehyde. The second step involves the reduction of thiazole-2-formaldehyde with sodium borohydride to obtain 2-hydroxymethylthiazole .Molecular Structure Analysis
The molecular structure of Thiazol-2-ylmethanol hydrochloride is characterized by a five-membered thiazole ring with sulfur and nitrogen atoms . The presence of these heteroatoms in the ring structure contributes to its reactivity and potential for various chemical transformations.Physical And Chemical Properties Analysis
Thiazol-2-ylmethanol has a molar mass of 115.15, a density of 1.339±0.06 g/cm3 (Predicted), a melting point of 62-64.5°C, a boiling point of 76°C/0.2mmHg (lit.), a flash point of 82.061°C, and a vapor pressure of 0.105mmHg at 25°C . It appears as a solid and its color ranges from white to orange to green .Applications De Recherche Scientifique
- Le chlorhydrate de thiazol-2-ylméthanol présente des propriétés antimicrobiennes. Les chercheurs ont exploré son efficacité contre diverses bactéries et champignons. Il pourrait potentiellement servir d'agent antimicrobien dans les formulations pharmaceutiques ou les désinfectants .
- Des investigations suggèrent que les dérivés du thiazole, y compris le this compound, peuvent avoir une activité antivirale. Leur mécanisme d'action pourrait être étudié plus en profondeur pour un potentiel développement de médicaments contre les infections virales .
- Les thiazoles possèdent souvent des capacités antioxydantes. Le this compound pourrait contribuer à piéger les radicaux libres et à protéger les cellules du stress oxydatif .
- Certains composés thiazoliques présentent des propriétés neuroprotectrices. Les chercheurs ont étudié leur potentiel dans la prévention ou l'atténuation des maladies neurodégénératives .
- Le this compound pourrait être étudié pour ses effets analgésiques et anti-inflammatoires. Ces propriétés sont cruciales pour gérer la douleur et l'inflammation dans diverses conditions .
- Les thiazoles, y compris le this compound, peuvent influencer la fonction rénale. Leur potentiel diurétique pourrait être exploré pour gérer l'équilibre hydrique et les troubles associés .
Activité antimicrobienne
Potentiel antiviral
Propriétés antioxydantes
Effets neuroprotecteurs
Actions analgésiques et anti-inflammatoires
Activité diurétique
Safety and Hazards
Thiazol-2-ylmethanol is harmful by inhalation, in contact with skin, and if swallowed . It is irritating to eyes, respiratory system, and skin . Safety measures include avoiding breathing dust, wearing suitable protective clothing, gloves, and eye/face protection, and seeking medical advice in case of contact with eyes .
Mécanisme D'action
Target of Action
Thiazol-2-ylmethanol hydrochloride, like other thiazole derivatives, is known to interact with a variety of biological targets . These targets include various enzymes, receptors, and biochemical pathways that are crucial for maintaining cellular functions . .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways . For instance, they can inhibit or activate enzymes, block or stimulate receptors, and modulate biochemical pathways . The specific mode of action of Thiazol-2-ylmethanol hydrochloride would depend on its particular target and the nature of its interaction with that target.
Biochemical Pathways
Thiazole derivatives are known to affect a variety of biochemical pathways . They can activate or inhibit these pathways, leading to a range of downstream effects . .
Result of Action
Thiazole derivatives are known to have a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific effects of Thiazol-2-ylmethanol hydrochloride would depend on its particular target and mode of action.
Analyse Biochimique
Biochemical Properties
Thiazol-2-ylmethanol hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, thiazole derivatives, including Thiazol-2-ylmethanol hydrochloride, have been shown to exhibit antimicrobial, antifungal, and antitumor activities . These interactions often involve binding to specific active sites on enzymes or proteins, leading to inhibition or activation of their functions. The compound’s ability to form hydrogen bonds and other non-covalent interactions is crucial for its biochemical activity.
Cellular Effects
Thiazol-2-ylmethanol hydrochloride influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives can modulate the activity of key signaling molecules, leading to altered cellular responses . In cancer cells, Thiazol-2-ylmethanol hydrochloride has shown potential in inhibiting cell proliferation and inducing apoptosis . These effects are mediated through the regulation of gene expression and disruption of metabolic pathways essential for cell survival.
Molecular Mechanism
The molecular mechanism of Thiazol-2-ylmethanol hydrochloride involves its interaction with specific biomolecules at the molecular level. The compound can bind to enzymes, leading to inhibition or activation of their catalytic activities. For instance, thiazole derivatives have been reported to inhibit enzymes involved in DNA replication and repair, thereby exerting cytotoxic effects on cancer cells . Additionally, Thiazol-2-ylmethanol hydrochloride can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Thiazol-2-ylmethanol hydrochloride can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that thiazole derivatives can maintain their biological activity over extended periods, although some degradation may occur under certain conditions . Long-term exposure to Thiazol-2-ylmethanol hydrochloride has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of Thiazol-2-ylmethanol hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as antimicrobial or anticancer activity . Higher doses can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
Thiazol-2-ylmethanol hydrochloride is involved in various metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites with different biological activities . These metabolic transformations can influence the compound’s efficacy and toxicity. Additionally, Thiazol-2-ylmethanol hydrochloride can affect metabolic flux and alter the levels of key metabolites in cells.
Transport and Distribution
The transport and distribution of Thiazol-2-ylmethanol hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within specific tissues can influence its biological activity and therapeutic potential.
Subcellular Localization
Thiazol-2-ylmethanol hydrochloride exhibits specific subcellular localization patterns. The compound can be targeted to particular organelles or compartments within cells, such as the nucleus or mitochondria . This localization is often mediated by targeting signals or post-translational modifications that direct the compound to its site of action. The subcellular distribution of Thiazol-2-ylmethanol hydrochloride can significantly impact its activity and function.
Propriétés
IUPAC Name |
1,3-thiazol-2-ylmethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NOS.ClH/c6-3-4-5-1-2-7-4;/h1-2,6H,3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWARKMZISOCHQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00607230 | |
| Record name | (1,3-Thiazol-2-yl)methanol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00607230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23784-95-4 | |
| Record name | (1,3-Thiazol-2-yl)methanol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00607230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



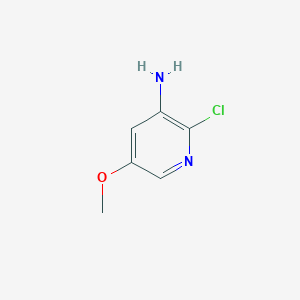

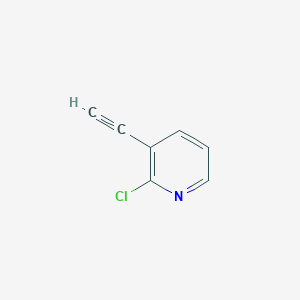
![3',5'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1357761.png)

